molecular formula C17H20N2O2 B14424263 (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile CAS No. 84596-15-6

(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile

Cat. No.: B14424263
CAS No.: 84596-15-6
M. Wt: 284.35 g/mol
InChI Key: UPDIFNWHSUCONP-UHFFFAOYSA-N
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Description

(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a phenyl group, two ethoxy groups, and a propanedinitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4,4-diethoxy-3-phenylbutan-2-one with malononitrile in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Compounds with substituted functional groups replacing the ethoxy groups.

Scientific Research Applications

(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile: Similar in structure but with methoxy groups instead of ethoxy groups.

    (4,4-Diethoxy-3-methylbutan-2-ylidene)propanedinitrile: Similar but with a methyl group instead of a phenyl group.

Uniqueness

(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

84596-15-6

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(4,4-diethoxy-3-phenylbutan-2-ylidene)propanedinitrile

InChI

InChI=1S/C17H20N2O2/c1-4-20-17(21-5-2)16(13(3)15(11-18)12-19)14-9-7-6-8-10-14/h6-10,16-17H,4-5H2,1-3H3

InChI Key

UPDIFNWHSUCONP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1=CC=CC=C1)C(=C(C#N)C#N)C)OCC

Origin of Product

United States

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